Phenyl 2-chloropropanoate

Catalog No.
S14363593
CAS No.
54225-09-1
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
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Phenyl 2-chloropropanoate

CAS Number

54225-09-1

Product Name

Phenyl 2-chloropropanoate

IUPAC Name

phenyl 2-chloropropanoate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PTFWCFRZCGETRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)Cl

Phenyl 2-chloropropanoate is an organic compound classified as an α-chloroester. Its chemical structure consists of a phenyl group attached to a 2-chloropropanoate moiety, where the chlorine atom is located on the second carbon of the propanoate chain. The molecular formula for phenyl 2-chloropropanoate is C9H9ClO2C_9H_{9}ClO_2, and its systematic name reflects its functional groups, indicating both the presence of a chlorine atom and the ester functionality.

, particularly those involving nucleophilic substitution and elimination. One significant reaction is its coupling with aryl iodides in nickel-catalyzed asymmetric reductive cross-coupling, which produces enantioenriched products. This reaction showcases the compound's utility in synthetic organic chemistry, particularly in generating complex molecular architectures with specific stereochemical configurations .

Additionally, phenyl 2-chloropropanoate can undergo hydrolysis to yield phenyl propanoate and hydrochloric acid. The reaction conditions, such as the presence of water and acid or base catalysts, influence the rate and extent of this hydrolysis.

Phenyl 2-chloropropanoate can be synthesized through several methods:

  • Chlorination of Propanoic Acid: Propanoic acid can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the second carbon.
  • Esterification Reaction: The chlorinated propanoic acid can then be reacted with phenol in the presence of an acid catalyst to form phenyl 2-chloropropanoate.
  • Direct Coupling Reactions: Recent advancements include nickel-catalyzed cross-coupling methods that allow for the direct coupling of phenols with α-chloroesters under mild conditions, enhancing efficiency and selectivity .

Phenyl 2-chloropropanoate finds applications primarily in organic synthesis as a building block for more complex molecules. Its utility in asymmetric synthesis makes it valuable in pharmaceutical development, particularly for creating compounds with specific stereochemical properties. Additionally, it may serve as an intermediate in the production of agrochemicals and other fine chemicals.

Interaction studies involving phenyl 2-chloropropanoate often focus on its reactivity with nucleophiles and electrophiles during synthetic transformations. The compound's behavior in cross-coupling reactions highlights its ability to engage with various aryl iodides, leading to products that are useful for further chemical elaboration. These studies also indicate that steric and electronic properties significantly influence reaction outcomes .

Several compounds share structural similarities with phenyl 2-chloropropanoate, including:

  • Phenyl 2-bromopropanoate: Similar in structure but contains a bromine atom instead of chlorine, affecting reactivity.
  • Ethyl 2-chloropropanoate: An ethyl ester variant that may exhibit different solubility and reactivity profiles.
  • Benzyl 2-chloropropanoate: Features a benzyl group instead of a phenyl group, potentially altering its biological activity.

Comparison Table

CompoundStructureUnique Features
Phenyl 2-chloropropanoateC₉H₉ClO₂Asymmetric synthesis applications
Phenyl 2-bromopropanoateC₉H₉BrO₂More reactive due to bromine
Ethyl 2-chloropropanoateC₇H₉ClO₂Different solubility characteristics
Benzyl 2-chloropropanoateC₉H₉ClO₂May have distinct biological activities

Phenyl 2-chloropropanoate's unique combination of structural features and reactivity profiles makes it a valuable compound in synthetic organic chemistry, particularly for developing enantioenriched products through innovative catalytic methods.

Base-Mediated Elimination Pathways in Alcoholic Potassium Hydroxide Environments

Base-mediated elimination reactions of phenyl 2-chloropropanoate in alcoholic potassium hydroxide (KOH) environments follow an E2 mechanism. The hydroxide ion abstracts a β-hydrogen, leading to the simultaneous elimination of a chloride ion and the formation of a double bond. For example, when phenyl 2-chloropropanoate reacts with alcoholic KOH, the chlorine atom at the α-carbon and a β-hydrogen are removed, yielding phenyl propenoate ($$ \text{C}9\text{H}8\text{O}_2 $$) and hydrochloric acid (HCl).

The reaction proceeds optimally under anhydrous ethanolic conditions to minimize competing nucleophilic substitution. Steric and electronic factors influence the regioselectivity of elimination. In phenyl 2-chloropropanoate, the phenyl group stabilizes the transition state through conjugation with the incipient double bond, favoring the formation of a conjugated alkene. This stabilization is evident in the preferential elimination of the β-hydrogen adjacent to the phenyl group, as observed in analogous systems like 1-phenyl-2-chloropropane.

Table 1: Comparative Analysis of Elimination Products Under Varied Conditions

SubstrateBaseSolventMajor ProductYield (%)
Phenyl 2-chloropropanoateAlcoholic KOHEthanolPhenyl propenoate85
Ethyl 2-chloropropanoateAlcoholic KOHEthanolEthyl propenoate78
Benzyl 2-chloropropanoateAlcoholic KOHEthanolBenzyl propenoate82

The elimination rate correlates with the strength of the base and the stability of the resulting alkene. Stronger bases like KOH enhance dehydrohalogenation efficiency, while polar aprotic solvents favor nucleophilic substitution.

Radical Copolymerization Processes Involving α-Chloroester Derivatives

α-Chloroesters, including phenyl 2-chloropropanoate, participate in radical copolymerization reactions due to their ability to generate carbon-centered radicals. These radicals initiate chain-growth polymerization when combined with vinyl monomers such as styrene or methyl methacrylate. The chlorine atom’s homolytic cleavage under thermal or photolytic conditions produces a propanoate radical, which propagates by adding to monomer double bonds.

In a typical copolymerization, phenyl 2-chloropropanoate acts as both an initiator and a comonomer. For instance, its radical reacts with styrene to form a copolymer with alternating chloroester and styrene units. The reaction’s success depends on the radical stability, which is enhanced by resonance with the ester group’s carbonyl moiety.

Key Mechanistic Steps:

  • Initiation: Homolytic cleavage of the C–Cl bond generates a propanoate radical ($$ \text{C}8\text{H}7\text{O}_2^\bullet $$).
  • Propagation: The radical adds to a monomer (e.g., styrene), forming a new radical species.
  • Termination: Radical recombination or disproportionation halts chain growth.

This method enables the synthesis of polymers with tailored functionalities, such as biodegradability or reactivity toward post-polymerization modifications.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Strategies

Nickel-catalyzed reductive cross-coupling (RCC) has emerged as a powerful tool for constructing enantioselective C(sp²)–C(sp³) bonds using phenyl 2-chloropropanoate as an electrophilic partner. In these reactions, a nickel catalyst mediates the coupling between the α-chloroester and an aryl iodide, facilitated by a chiral ligand and a reductant.

Mechanistic Overview:

  • Oxidative Addition: Nickel(0) inserts into the C–Cl bond of phenyl 2-chloropropanoate, forming a Ni(II) intermediate.
  • Transmetalation: The Ni(II) species reacts with an aryl iodide, transferring the aryl group to nickel.
  • Reductive Elimination: A chiral ligand steers the spatial arrangement, enabling asymmetric bond formation between the aryl and propanoate groups.

The choice of ligand critically influences enantioselectivity. For example, bis(oxazoline) (BOX) ligands induce high enantiomeric excess (ee) by creating a chiral microenvironment around the nickel center.

Table 2: Ligand Effects on Enantioselective Cross-Coupling

LigandSubstrate Pairee (%)Yield (%)
BOX L2Phenyl 2-chloropropanoate + PhI9285
PyroxPhenyl 2-chloropropanoate + PhI7872
SalenPhenyl 2-chloropropanoate + PhI6568

This methodology has been applied to synthesize chiral α-arylpropanoates, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

Chiral BiOX Ligand Design for Enantiocontrol

Chiral bis(oxazoline) ligands, commonly referred to as BiOX ligands, have emerged as privileged structures in asymmetric catalysis due to their ability to promote numerous transformative reactions with unprecedented selectivity [1]. These ligands are characterized by their C2-symmetric architecture containing two oxazoline rings, which exist in a wide variety of forms based around methylene or pyridine linkers [2]. The coordination complexes of bis(oxazoline) ligands are extensively used in asymmetric catalysis, particularly for stereoselective transformations of phenyl 2-chloropropanoate [2].

Recent investigations have demonstrated the exceptional efficacy of chiral BiOX ligands in nickel-catalyzed asymmetric reductive cross-coupling reactions involving phenyl 2-chloropropanoate [3] [4]. The reaction proceeds under mild conditions, affording α-arylesters in good yields and enantioselectivities [3]. A multivariate linear regression model has been developed to quantitatively relate the influence of the α-chloroester substrate and ligand on enantioselectivity, revealing that both substrate and ligand size significantly impact stereochemical outcomes [3].

Table 1: BiOX Ligand Performance in Phenyl 2-chloropropanoate Transformations

Ligand TypeYield (%)Enantioselectivity (% ee)Temperature (°C)Reaction Time (h)
Isopropyl-BiOX85882516
Phenyl-BiOX72742516
Benzyl-BiOX80702516
Methyl-BiOX83342516

The stereochemical outcome with BiOX ligands is consistent with a twisted square planar intermediate, where the substituent at the oxazoline's 4-position blocks one enantiotopic face of the substrate, leading to enantioselectivity [2]. The coordination geometry creates a chiral environment that effectively discriminates between prochiral faces of the substrate [2]. Studies have shown that the enantioselectivity improves as a function of the size of the α-substituent, suggesting synergistic interactions between the substrate and ligand [5].

Paired electrolysis-enabled asymmetric cross-coupling has also been developed using bis-imidazoline ligands, demonstrating that alkyl radicals can be generated from α-chloroesters through sequential oxidative electron transfer processes at the anode [6]. This electrochemical approach provides an alternative strategy for catalytic enantioselective reductive couplings, with electron paramagnetic resonance experiments supporting the synergistic involvement of anodic and cathodic redox events [6].

Manganese-Mediated Reductive Coupling Mechanisms

Manganese-mediated coupling reactions represent radical coupling processes between enolizable carbonyl compounds and unsaturated compounds, initiated by manganese(III) salts [7]. These reactions proceed through single-electron oxidation mechanisms, with manganese(III) acetate being particularly effective for oxidizing enolizable carbonyl compounds to α-oxoalkyl radicals [7]. The generated radicals undergo inter- or intramolecular addition to carbon-carbon multiple bonds, with subsequent pathways including oxidation to carbocations or hydrogen abstraction to generate saturated carbonyl compounds [7].

The mechanism of manganese-mediated reactions begins with single-electron oxidation of carbonyl compounds to α-oxoalkyl radicals [7]. Addition to olefins generates adduct radicals, whose fate is determined by reaction conditions [7]. In the presence of copper(II) acetate, these intermediates undergo further oxidation to carbocations and may eliminate to form β,γ-unsaturated ketones [7]. Manganese acetate itself can effect the second oxidation of resonance-stabilized adduct radicals to carbocations [7].

Table 2: Manganese-Catalyzed Transformations of α-Chloroesters

SubstrateManganese SourceYield (%)SelectivityMechanism Type
Phenyl 2-chloropropanoateMn(III) acetate69Single electron transferRadical coupling
Methyl 2-chloroacetoacetateMnCl276Cross-couplingKumada-type
Ethyl 2-chloropropanoateMn powder65Reductive dimerizationBall-milling

Recent developments have shown that manganese metal can mediate reductive dimerization of arylidene malonates under ball-milling conditions [8]. This process has been optimized and its mechanism explored using cyclic voltammetry measurements, radical trapping experiments, and electron paramagnetic resonance spectroscopy [8]. The unique reactivity requires specific electronic activation, including two strong electron-withdrawing groups and benzylic stabilization [8].

Manganese-catalyzed carbon-hydrogen bond activation chemistry has emerged as a powerful method for molecular functionalization [9]. A highly reactive seven-membered manganese(I) intermediate has been detected and characterized, proving effective for hydrogen-transfer or reductive elimination pathways [9]. The mechanistic pathways are determined by judicious choice of electron-deficient substrates containing suitable directing groups [9].

Studies using time-resolved spectroscopy have demonstrated that photolysis of manganese-carbonyl precatalysts results in rapid carbon monoxide dissociation, enabling detection of key catalytic states [10]. Systematic variation of substrates and quantification of rate constants for insertion steps has led to development of universal models for migratory insertion processes [10]. These investigations have provided the first direct experimental observation of concerted metalation deprotonation mechanisms through which carboxylate groups mediate carbon-hydrogen bond activation [10].

Electronic and Steric Effects in Transition Metal Coordination

Electronic and steric effects play crucial roles in determining the reactivity and properties of transition metal complexes involved in phenyl 2-chloropropanoate transformations [11] [12]. Steric effects arise from spatial arrangement of ligands around metal centers, influencing accessibility to substrates and reactants [11]. Electronic effects involve modulation of metal electronic configuration through ligand coordination, affecting orbital splitting and electron density distribution [11].

The role of ancillary ligands in transition metal-catalyzed reactions is crucial for determining stereochemical outcomes [12]. Product selectivity is controlled by steric interactions from combinations of chiral ligand-substrate interactions and steric repulsions about forming carbon-carbon bonds [12]. Computational studies have demonstrated effective use of density functional theory calculations to understand ligand effects on reactivity and selectivity [12].

Table 3: Electronic and Steric Parameter Effects on Catalytic Performance

Parameter TypeEffect on RateEffect on SelectivityMechanistic Influence
Sigma donationDirect positiveModerateElectronic stabilization
Pi-backbondingModerateHighOrbital interaction
Steric hindranceVariableHighSubstrate approach control
Coordination numberIndirectModerateGeometry optimization

Metal electronics directly affect reaction rates, with coordination number affecting metal electronics and sterics affecting all factors [13]. Path coefficients calculated using mediation analysis allow quantification of these effects, showing that increasing ancillary ligand sterics to enforce coordination number changes can accelerate reductive elimination [13]. However, this acceleration occurs to a lesser extent than decreasing electron density at metal centers [13].

Ligand field strength significantly influences complex stability and reactivity [14]. Strong-field ligands cause larger orbital splitting and can stabilize certain oxidation states and geometries [14]. Electronic effects involve the ability of ligands to donate or withdraw electrons, influencing metal oxidation states and reactivity patterns [14]. The balance between sigma-donation and pi-backbonding modulates complex reactivity [11].

Studies of ligand electronic effects in dimetal complexes have shown significant solvent stabilization effects, with stabilization increasing with electron-withdrawing substituents [15]. This is attributed to removal of electron density from metal centers, making axial coordination of electron-donating solvents favorable [15]. Linear correlations between gas-phase ionization energies and solution-phase oxidation potentials demonstrate the importance of understanding electronic effects in different environments [15].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0291072 g/mol

Monoisotopic Mass

184.0291072 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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